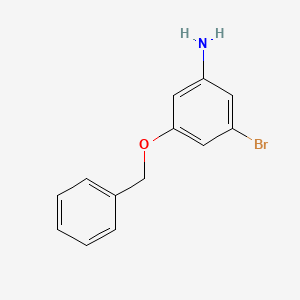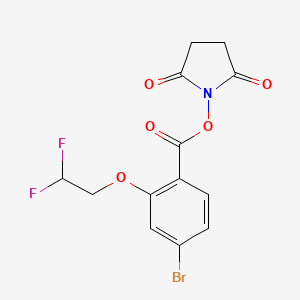
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate is a chemical compound with a complex structure that includes a pyrrolidinone ring, a bromine atom, and a cyclopropylmethoxy group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoate Intermediate: The starting material, 4-bromo-2-hydroxybenzoic acid, is reacted with cyclopropylmethanol in the presence of a dehydrating agent such as thionyl chloride to form 4-bromo-2-(cyclopropylmethoxy)benzoic acid.
Activation of the Carboxylic Acid: The benzoic acid derivative is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form the NHS ester.
Formation of the Final Product: The activated ester is then reacted with 2,5-dioxopyrrolidin-1-amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylmethoxy group and the pyrrolidinone ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 4-bromo-2-(cyclopropylmethoxy)benzoic acid and 2,5-dioxopyrrolidin-1-amine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and the functional groups present. The pyrrolidinone ring and the bromine atom play crucial roles in binding to the active sites of target proteins, thereby affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-(1-(trifluoromethyl)cyclopropyl)benzoate
- 2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate is unique due to the presence of the bromine atom and the cyclopropylmethoxy group, which confer specific chemical reactivity and biological activity. These structural features distinguish it from other similar compounds and make it valuable for targeted applications in research and industry.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-(cyclopropylmethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5/c16-10-3-4-11(12(7-10)21-8-9-1-2-9)15(20)22-17-13(18)5-6-14(17)19/h3-4,7,9H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYSJWRJWFVTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Br)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














